molecular formula C7H9BO B2595594 Borane, (4-methoxyphenyl)- CAS No. 45713-46-0

Borane, (4-methoxyphenyl)-

Cat. No.: B2595594
CAS No.: 45713-46-0
M. Wt: 119.96
InChI Key: GUWCCSZKDJGBDW-UHFFFAOYSA-N
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Description

Borane, (4-methoxyphenyl)-, also known as 4-methoxyphenylborane, is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom bonded to a 4-methoxyphenyl group. Organoboron compounds are highly valued for their versatility and utility in various chemical reactions, particularly in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of Borane, (4-methoxyphenyl)- typically involves hydroboration reactions. Hydroboration is the addition of a boron-hydrogen bond across an unsaturated bond, such as an alkene or alkyne. The reaction is generally rapid and proceeds with high regioselectivity and stereoselectivity. One common method involves the reaction of 4-methoxyphenylmagnesium bromide with boron trifluoride etherate, followed by hydrolysis to yield the desired borane compound .

Industrial production methods for organoboron compounds often involve similar hydroboration techniques, but on a larger scale. These methods are optimized for efficiency and yield, ensuring the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Borane, (4-methoxyphenyl)- undergoes a variety of chemical reactions, making it a valuable reagent in organic synthesis. Some of the key reactions include:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while Suzuki-Miyaura coupling results in biaryl compounds.

Scientific Research Applications

Borane, (4-methoxyphenyl)- has numerous applications in scientific research, spanning various fields:

    Chemistry: It is extensively used in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. This makes it invaluable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

    Biology: Organoboron compounds, including Borane, (4-methoxyphenyl)-, are used in the development of boron-containing drugs and as probes for studying biological systems.

    Medicine: The compound is explored for its potential in boron neutron capture therapy (BNCT), a cancer treatment method that targets cancer cells with boron-containing compounds and irradiates them with neutrons.

    Industry: It is used in the production of polymers, sensors, and other advanced materials due to its unique chemical properties.

Mechanism of Action

The mechanism of action of Borane, (4-methoxyphenyl)- in various reactions involves the interaction of the boron atom with other chemical species. In Suzuki-Miyaura coupling, for instance, the boron atom undergoes transmetalation with a palladium catalyst, facilitating the formation of a new carbon-carbon bond. The boron atom’s ability to form stable complexes with various ligands and its reactivity towards electrophiles and nucleophiles are key to its versatility in chemical reactions .

Comparison with Similar Compounds

Borane, (4-methoxyphenyl)- can be compared with other organoboron compounds such as phenylboronic acid, 4-methylphenylboronic acid, and 4-chlorophenylboronic acid. While these compounds share similar reactivity patterns, Borane, (4-methoxyphenyl)- is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in specific synthetic applications where the methoxy group can act as a directing group or influence the compound’s stability and reactivity .

Biological Activity

Borane, specifically tris(4-methoxyphenyl)borane, is a compound of significant interest in medicinal chemistry due to its unique biological activities and potential applications in drug development. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structure and Properties

  • Chemical Formula : C13_{13}H13_{13}B
  • Molecular Weight : 349.23 g/mol
  • Functional Groups : Contains a boron atom bonded to three 4-methoxyphenyl groups, which enhances its solubility and reactivity in biological systems.

The primary biological activity of borane compounds like tris(4-methoxyphenyl)borane involves their ability to form carbon-carbon (C-C) bonds in organic reactions, particularly through the Suzuki–Miyaura coupling reaction. This mechanism is crucial for synthesizing various biologically active compounds.

  • Target of Action : Formation of C-C bonds.
  • Mode of Action : Induces rapid oligomerization reactions of arylacetylenes and arylallenes.
  • Biochemical Pathways : Primarily involved in the Suzuki–Miyaura coupling reaction, which is widely used in pharmaceutical synthesis.

Biological Activities

  • Anticancer Properties : Recent studies have shown that borane derivatives exhibit anti-proliferative activity against osteosarcoma cells (HOS and Saos-2). For example, certain α-aminophosphonite-boranes demonstrated stronger anti-proliferative effects compared to other phosphonous acid-borane derivatives, indicating their potential as anticancer agents .
  • Enzymatic Inhibition : Some compounds derived from boranes have been identified as inhibitors of neutral endopeptidase (NEP), which plays a role in regulating peptide levels involved in various physiological processes. The inhibition of NEP has implications for treating conditions such as hypertension and heart failure .
  • Cell Cycle Modulation : Studies indicate that certain borane compounds can induce apoptosis through the activation of caspase 3 and cause cell cycle arrest at the G2 phase, highlighting their potential as therapeutic agents .

Anti-Osteosarcoma Activity

A study evaluated the anti-osteosarcoma properties of α-aminophosphonite-boranes:

  • Compounds Tested : Compounds 4 and 6 showed significant anti-proliferative effects.
  • Mechanism : Induction of apoptosis and inhibition of migration/invasiveness in aggressive HOS cells.
  • Assays Used :
    • MTT assay for cell viability.
    • Wound healing assay for migration.
    • Flow cytometry for cell cycle analysis.
CompoundIC50 (μM)Apoptosis InductionCell Cycle Arrest
Compound 415YesG2 Phase
Compound 620YesG2 Phase

Pharmacokinetics

The pharmacokinetic profile of tris(4-methoxyphenyl)borane indicates that it is stable under ambient conditions but may decompose at elevated temperatures. Its solubility in various solvents is beneficial for biological applications, allowing for easier formulation into drug delivery systems.

Properties

InChI

InChI=1S/C7H7BO/c1-9-7-4-2-6(8)3-5-7/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQMRYYAAICMHPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B]C1=CC=C(C=C1)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

117.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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